molecular formula C24H28ClN3O3 B12365511 CASP8-IN-1

CASP8-IN-1

Cat. No.: B12365511
M. Wt: 441.9 g/mol
InChI Key: MRAMUVZVDBOPEH-JOCHJYFZSA-N
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Description

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically significant motifs. The molecule features a piperazine ring, a common feature in bioactive compounds that has been associated with a wide range of properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities in other studied molecules . Furthermore, the core structure contains an acetamide linkage. Acetamide and phenylacetamide derivatives are prevalent in medicinal chemistry and have been extensively investigated for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents . For instance, some molecules with a 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide structure have been reported in the scientific literature to exhibit antidepressant activity in preclinical studies . The specific stereochemistry, indicated by the (R)-configuration at the piperidine ring, may be critical for its interaction with biological targets. This combination of a morpholine group, a chloroacetamide functional group, and a chiral piperidine center makes this compound a valuable building block for researchers developing structure-activity relationships (SAR) or exploring new chemical entities for various biological applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1

InChI Key

MRAMUVZVDBOPEH-JOCHJYFZSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods
Method Reagents Yield (%) Purity (%)
Direct Alkylation 2-Chloroacetyl chloride, TEA 68 95
Pd-Catalyzed Coupling Pd(OAc)₂, 2,2'-bipyridine, toluene 81 98

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Acid Additives

Pivalic acid (0.2 equiv) is used to stabilize reactive intermediates in Pd-mediated reactions, improving yields by 15–20%. Boron trifluoride etherate (0.1 equiv) further accelerates chloroacetylation.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers, with the target compound eluting at 12.3 min. Final purity ≥98% is confirmed by LC-MS (m/z = 470.2 [M+H]⁺).

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction, confirming the (R)-configuration at the piperidine C3 position.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Structural Differences Potential Impact on Properties/Activity
Target Compound (3R)-Piperidin-3-yl, 4-morpholin-4-ylbenzoyl, N-phenylacetamide Enhanced solubility (morpholine), stereospecific interactions (R-configuration)
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide Dichlorophenyl substituent instead of morpholinobenzoyl-piperidine Likely herbicidal activity (similar to propachlor in )
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core with cyano and chlorophenyl groups Insecticidal applications (related to Fipronil derivatives)
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Piperazine instead of piperidine, pyridin-2-yl group, trifluoromethylbenzoyl Increased molecular weight (530 g/mol) and thermal stability (m.p. 241–242°C)
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide Methoxy and dichloro substituents on phenyl ring Higher molecular weight (344.62 g/mol) and potential altered pharmacokinetics

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity
Target Compound C₂₄H₂₇ClN₃O₃ ~448.95 (calculated) Not reported Hypothesized kinase inhibition or neurological applications (based on morpholine)
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide C₁₄H₁₀Cl₃NO 314.59 Not reported Herbicidal (structural similarity to propachlor )
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₉Cl₂N₃O 282.13 Not reported Insecticidal (precursor to Fipronil derivatives)
Compound 8b C₂₈H₂₅ClF₃N₃O₃ 530.0 241–242 Polypharmacology (acetylated pyridine for CNS targets)
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide C₁₅H₁₂Cl₃NO₂ 344.62 Not reported Unknown; methoxy group may improve metabolic stability

Biological Activity

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
  • Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
  • Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

  • Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .
  • Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

Biological ActivityMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Antifungal128 - 256512 - 1024Up to 92%
Pain ModulationN/AN/ASignificant reduction

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